molecular formula C23H15BrCl2N2O3 B295623 4-{5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295623
M. Wt: 518.2 g/mol
InChI Key: ROHGDMWVSOBMDE-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that belongs to the class of pyrazolidinedione derivatives. It is commonly known as BDP and has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

BDP has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, BDP has shown promising results as an anticancer agent, with studies showing that it induces apoptosis in cancer cells and inhibits tumor growth. BDP has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, BDP has shown potential as a plant growth regulator, with studies showing that it can increase crop yield and improve plant resistance to various stresses such as drought and salinity.
In industry, BDP has been studied for its potential use as a corrosion inhibitor, with studies showing that it can effectively inhibit the corrosion of various metals such as steel and aluminum.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, BDP has been shown to induce apoptosis by activating caspase-dependent and independent pathways. Inflammation and pain are also thought to be reduced by BDP through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. In cancer cells, BDP induces apoptosis by activating various signaling pathways and inhibiting the expression of anti-apoptotic proteins. Inflammation and pain are thought to be reduced by BDP through the inhibition of various enzymes such as COX-2 and LOX. In agriculture, BDP has been shown to increase crop yield and improve plant resistance to various stresses such as drought and salinity.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in lab experiments is its relatively low toxicity compared to other chemical compounds. BDP is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of BDP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BDP. In medicine, further studies are needed to fully understand the mechanism of action of BDP and its potential use as an anticancer agent. In agriculture, more research is needed to determine the optimal conditions for the use of BDP as a plant growth regulator. In industry, further studies are needed to determine the effectiveness of BDP as a corrosion inhibitor for various metals.

Synthesis Methods

The synthesis of BDP involves the condensation of 5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure form of BDP.

Properties

Molecular Formula

C23H15BrCl2N2O3

Molecular Weight

518.2 g/mol

IUPAC Name

(4E)-4-[[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H15BrCl2N2O3/c24-16-7-9-21(31-13-14-6-8-19(25)20(26)10-14)15(11-16)12-18-22(29)27-28(23(18)30)17-4-2-1-3-5-17/h1-12H,13H2,(H,27,29)/b18-12+

InChI Key

ROHGDMWVSOBMDE-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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